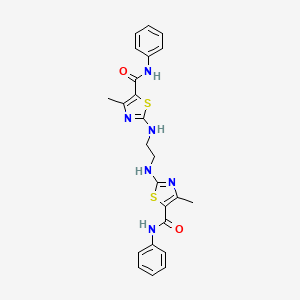![molecular formula C22H26BrN3O2 B4683357 2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4683357.png)
2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of COX-2, an enzyme that is involved in the inflammatory response. By inhibiting COX-2 activity, this compound may help to reduce inflammation and pain associated with inflammatory diseases. Additionally, it may work by inhibiting the growth of cancer cells, although the exact mechanism of this effect is not yet known.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its potential COX-2 inhibitory and anticancer effects, this compound has been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases. Additionally, it has been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide in lab experiments is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, it has been shown to have a number of potential applications, which could make it a valuable tool for researchers studying a variety of diseases and conditions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide. One area of research is to further elucidate its mechanism of action, which could help to identify new applications for this compound. Additionally, further research is needed to determine its efficacy and safety in vivo, as most studies to date have been conducted in vitro. Finally, research is needed to determine whether this compound could be used in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide has been studied for its potential use in various scientific research applications. One area of research is its potential use as a selective COX-2 inhibitor, which could have implications for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O2/c23-18-1-3-20(4-2-18)28-14-26-13-19(12-24-26)25-21(27)11-22-8-15-5-16(9-22)7-17(6-15)10-22/h1-4,12-13,15-17H,5-11,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDDDSQXGVTZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)COC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4683284.png)
![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4683295.png)

![2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)-1-phenylethanone](/img/structure/B4683330.png)
![2-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4683336.png)
![ethyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B4683339.png)
![N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4683342.png)
![2-{[(4-isopropylphenyl)amino]methylene}cyclohexanone](/img/structure/B4683343.png)
![2-[(3,5-dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4683347.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4683351.png)
![2-(3-ethoxy-4-hydroxy-5-iodophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683353.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4683381.png)
![N-cyclopropyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4683395.png)